molecular formula C18H15N3S2 B2649670 2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 380194-05-8

2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No.: B2649670
CAS No.: 380194-05-8
M. Wt: 337.46
InChI Key: XLGOFNVJGMSLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound. This means it contains atoms of at least two different elements as part of its ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzothiazole ring system would contribute to the planarity and aromaticity of the molecule .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including halocyclization . The presence of the amino and nitrile groups could also allow for various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Benzothiazoles are generally stable and have high melting points .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s being used in a biological context, the mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the context in which this compound is being used. If it’s being studied for its potential medicinal properties, future research could involve in-depth biological testing and clinical trials .

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,6-dimethylphenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-11-6-5-7-12(2)16(11)21-17(22)13(10-19)18-20-14-8-3-4-9-15(14)23-18/h3-9,20H,1-2H3,(H,21,22)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRAPPOHTHUKMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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